3-(3-hydroxy-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)-N-(1-methyl-1H-indol-5-yl)propanamide
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Overview
Description
3-(3-hydroxy-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)-N-(1-methyl-1H-indol-5-yl)propanamide is a complex organic compound that features both a triazine ring and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-hydroxy-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)-N-(1-methyl-1H-indol-5-yl)propanamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as amidines and nitriles under acidic or basic conditions.
Indole Derivative Preparation: The indole moiety is often synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reaction: The final step involves coupling the triazine ring with the indole derivative through a propanamide linker. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group on the triazine ring.
Reduction: Reduction reactions can target the keto group on the triazine ring, potentially converting it to a hydroxyl group.
Substitution: The indole moiety can participate in electrophilic substitution reactions, especially at the 3-position of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Electrophiles like halogens (e.g., Br2) or nitro groups (NO2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a triazine ring with a carboxyl group.
Reduction: Formation of a triazine ring with a secondary alcohol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Antimicrobial Activity: Potential use as an antimicrobial agent due to its unique structure.
Medicine
Drug Development: The compound’s structure suggests potential as a lead compound in the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry
Material Science: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-(3-hydroxy-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)-N-(1-methyl-1H-indol-5-yl)propanamide exerts its effects is likely related to its ability to interact with biological macromolecules. The triazine ring can form hydrogen bonds and coordinate with metal ions, while the indole moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-hydroxy-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)-N-(1H-indol-5-yl)propanamide: Similar structure but lacks the methyl group on the indole ring.
3-(3-hydroxy-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)-N-(1-methyl-1H-indol-3-yl)propanamide: Similar structure but with a different substitution pattern on the indole ring.
Uniqueness
The presence of both the triazine and indole moieties in 3-(3-hydroxy-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)-N-(1-methyl-1H-indol-5-yl)propanamide makes it unique. This combination allows for diverse interactions with biological targets, potentially leading to unique biological activities not seen in similar compounds.
Properties
Molecular Formula |
C15H15N5O3 |
---|---|
Molecular Weight |
313.31 g/mol |
IUPAC Name |
3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-(1-methylindol-5-yl)propanamide |
InChI |
InChI=1S/C15H15N5O3/c1-20-7-6-9-8-10(2-4-12(9)20)16-13(21)5-3-11-14(22)17-15(23)19-18-11/h2,4,6-8H,3,5H2,1H3,(H,16,21)(H2,17,19,22,23) |
InChI Key |
MSSROIZTAWVKQB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)NC(=O)CCC3=NNC(=O)NC3=O |
Origin of Product |
United States |
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